Disulfamide

概要

説明

作用機序

ジスルファミドは、炭酸脱水酵素を阻害することによって効果を発揮します。 この阻害は、近位尿細管におけるナトリウムと重炭酸の再吸収を阻害し、利尿効果をもたらします . 分子標的は、ジスルファミドが結合し、酵素の活性を阻害する炭酸脱水酵素の活性部位です .

類似化合物:

スルファニルアミド: 抗菌作用を持つ別のスルホンアミド。

スルファメトキサゾール: 広く使用されている抗生物質。

ヒドロクロロチアジド: スルホンアミド基を持つ利尿薬.

ジスルファミドの独自性: ジスルファミドは、0.07 μM の IC50 値を持つ強力な炭酸脱水酵素阻害作用を持つため、ユニークです . これにより、利尿薬として、および炭酸脱水酵素阻害が望ましいその他の用途において非常に効果的になります。

生化学分析

Biochemical Properties

Disulfamide interacts primarily with the enzyme carbonic anhydrase. By inhibiting this enzyme, this compound prevents the reabsorption of sodium and bicarbonate in the kidneys, leading to increased urine production . This interaction is crucial for its diuretic effect. Additionally, this compound has been shown to inhibit protein synthesis by interacting with various proteins and enzymes involved in this process .

Cellular Effects

This compound affects various cellular processes, particularly in the kidneys. It influences cell signaling pathways related to ion transport and water reabsorption. By inhibiting carbonic anhydrase, this compound disrupts the normal function of renal cells, leading to increased excretion of sodium, bicarbonate, and water . This disruption can also affect gene expression related to ion transport and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of carbonic anhydrase. This enzyme is responsible for the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting this enzyme, this compound reduces the availability of bicarbonate ions, which are essential for sodium reabsorption in the kidneys . This inhibition leads to increased excretion of sodium and bicarbonate, resulting in diuresis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound leads to a rapid increase in urine production due to the inhibition of carbonic anhydrase. Over time, the body may adapt to this inhibition, leading to a decrease in the diuretic effect

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively increases urine production without significant adverse effects. At higher doses, it can lead to toxic effects, including electrolyte imbalances and dehydration . These adverse effects highlight the importance of careful dosage management in therapeutic settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to ion transport and acid-base balance. By inhibiting carbonic anhydrase, this compound affects the production of bicarbonate and protons, which are crucial for maintaining the body’s pH balance . This inhibition can also impact other metabolic processes that rely on bicarbonate ions.

Transport and Distribution

This compound is transported and distributed within the body primarily through the bloodstream. It is absorbed in the gastrointestinal tract and then distributed to various tissues, including the kidneys, where it exerts its diuretic effect . The distribution of this compound is influenced by factors such as blood flow, tissue binding, and membrane permeability .

Subcellular Localization

Within cells, this compound is localized primarily in the cytoplasm and the mitochondria, where carbonic anhydrase is abundant . This localization is crucial for its inhibitory effect on the enzyme. Additionally, this compound may undergo post-translational modifications that influence its activity and function within specific cellular compartments .

準備方法

合成経路と反応条件: ジスルファミドは、スルホニルクロリドとアミンを反応させることで合成できます。 一般的な反応は、反応中に生成される塩酸を吸収するためにピリジンなどの塩基を使用します . 例えば: [ \text{RSO}2\text{Cl} + \text{R}‘_2\text{NH} \rightarrow \text{RSO}_2\text{NR}’_2 + \text{HCl} ]

工業生産方法: 工業的な設定では、ジスルファミドは有機ハロゲン化物をチオ硫酸ナトリウム五水和物 (Na2S2O3·5H2O) とジメチルスルホキシド (DMSO) 中で 60 ~ 70 ℃ の温度で反応させることで製造されます {_svg_3}. この方法は、大規模生産のためにスケーラブルで効率的です。

化学反応の分析

反応の種類: ジスルファミドは、以下を含むさまざまな化学反応を起こします。

酸化: ジスルファミドは、スルホン酸を形成するために酸化される可能性があります。

還元: ジスルファミドは、チオールを形成するために還元される可能性があります。

置換: ジスルファミドは求核置換反応に参加することができ、スルホンアミド基が他の求核剤に置き換えられます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素 (H2O2) や過マンガン酸カリウム (KMnO4) が含まれます。

還元: 水素化リチウムアルミニウム (LiAlH4) などの還元剤が使用されます。

置換: アミンやアルコールなどの求核剤は、塩基性条件下で使用できます。

主な生成物:

酸化: スルホン酸。

還元: チオール。

置換: さまざまな置換スルホンアミド。

4. 科学研究への応用

ジスルファミドは、科学研究において幅広い用途を持っています。

科学的研究の応用

Disulfamide has a wide range of applications in scientific research:

類似化合物との比較

Sulfanilamide: Another sulfonamide with antibacterial properties.

Sulfamethoxazole: A widely used antibiotic.

Hydrochlorothiazide: A diuretic that also features sulfonamide groups.

Uniqueness of Disulfamide: this compound is unique due to its potent inhibition of carbonic anhydrase with an IC50 value of 0.07 μM . This makes it highly effective as a diuretic and in other applications where carbonic anhydrase inhibition is desired.

生物活性

Disulfiram, also known as Antabuse, is a compound primarily recognized for its role in treating alcohol use disorder (AUD). Originally developed in the 1940s, disulfiram functions as an aldehyde dehydrogenase inhibitor, leading to unpleasant reactions when alcohol is consumed. However, recent research has explored its broader biological activities, including potential applications in treating various addictions, infections, and even some cancers. This article will delve into the biological activity of disulfiram, supported by data tables, case studies, and detailed research findings.

Disulfiram's primary mechanism involves the inhibition of the enzyme aldehyde dehydrogenase (ALDH), which plays a crucial role in metabolizing acetaldehyde, a toxic byproduct of alcohol metabolism. When disulfiram is ingested alongside alcohol, it leads to the accumulation of acetaldehyde, resulting in symptoms such as flushing, nausea, and palpitations—collectively termed the "disulfiram-alcohol reaction" .

In addition to its effects on alcohol metabolism, disulfiram has been shown to influence various biochemical pathways:

- Reactive Oxygen Species (ROS) : Disulfiram can alter intracellular environments by modulating ROS levels. While it can induce oxidative stress leading to cellular damage, it also exhibits antioxidant properties that may be beneficial in certain inflammatory conditions .

- Enzyme Inhibition : Beyond ALDH, disulfiram inhibits several other enzymes through a thiol-disulfide exchange reaction. This includes methyltransferases and kinases, which may contribute to its diverse biological effects .

Pharmacokinetics

Disulfiram undergoes extensive metabolism in vivo. After administration, it is converted into several metabolites, including diethyldithiocarbamate (DDTC), which is responsible for many of its pharmacological effects. The pharmacokinetic profile shows significant inter-subject variability, complicating the understanding of its elimination half-life and metabolic pathways .

| Parameter | Value |

|---|---|

| Clearance | 0.53 L/h |

| Volume of Distribution | 1.3 L |

| Absorption Constant | 0.08/h |

| Half-life of CS2 | ~12 h after 250 mg disulfiram |

Alcohol Use Disorder (AUD)

Disulfiram remains a cornerstone treatment for AUD. Clinical trials indicate that supervised administration enhances abstinence rates compared to unsupervised use. A systematic review found that disulfiram increased abstinence (RR = 1.77) and decreased heavy drinking episodes (RR = 0.19) compared to placebo .

Other Addictions

Emerging studies suggest potential efficacy in treating other substance use disorders:

- Cocaine Addiction : Preliminary evidence indicates that disulfiram may reduce cocaine cravings by increasing dopamine levels in the brain .

- Opioid Dependence : Some studies have explored disulfiram's potential role in managing opioid addiction; however, results are inconclusive and warrant further investigation.

Infectious Diseases

Disulfiram has shown promise against various pathogens:

- Bacterial Infections : It exhibits activity against Staphylococcus aureus and Borrelia burgdorferi.

- Viral Infections : Research indicates potential inhibitory effects on SARS-CoV-2 through cysteine inhibition in viral proteases .

Cancer Research

Disulfiram's ability to induce oxidative stress has led researchers to investigate its anti-cancer properties:

- Mechanisms : It may inhibit tumor growth by disrupting redox balance within cancer cells.

- Case Studies : Some clinical observations suggest improved outcomes when used alongside traditional chemotherapeutic agents .

Adverse Effects

While disulfiram's therapeutic benefits are notable, it is not without risks. Common adverse effects include:

A case study reported a rare instance of seizures following disulfiram treatment in an alcohol-dependent patient without prior seizure history . This highlights the need for careful monitoring during therapy.

特性

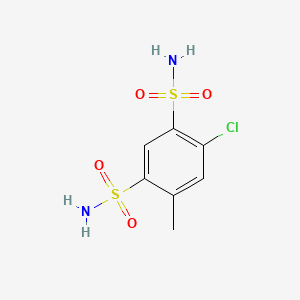

IUPAC Name |

4-chloro-6-methylbenzene-1,3-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O4S2/c1-4-2-5(8)7(16(10,13)14)3-6(4)15(9,11)12/h2-3H,1H3,(H2,9,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFKEIREOSXLET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90217408 | |

| Record name | Disulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671-88-5 | |

| Record name | 4-Chloro-6-methyl-1,3-benzenedisulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=671-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disulfamide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disulfamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISULFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26POQ4GICP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。